Cas no 367-76-0 (2-(2,6-dimethylpyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone;bromide)

2-(2,6-dimethylpyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone;bromide structure
367-76-0 structure
Product name:2-(2,6-dimethylpyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone;bromide
CAS No:367-76-0
MF:C15H15BrFNO
MW:324.188106775284
CID:921647
PubChem ID:24184326

2-(2,6-dimethylpyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone;bromide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,6-dimethylpyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone,bromide
    • 1-(4-fluoro-phenacyl)-2,6-dimethyl-pyridinium, bromide
    • 1-(4-Fluor-phenacyl)-2,6-dimethyl-pyridinium, Bromid
    • 2-(2,6-dimethylpyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone
    • bromide
    • NSC34177
    • DTXSID30636871
    • 367-76-0
    • 1-[2-(4-Fluorophenyl)-2-oxoethyl]-2,6-dimethylpyridin-1-ium bromide
    • NSC-34177
    • 2-(2,6-dimethylpyridin-1-ium-1-yl)-1-(4-fluorophenyl)ethanone;bromide
    • Inchi: InChI=1S/C15H15FNO.BrH/c1-11-4-3-5-12(2)17(11)10-15(18)13-6-8-14(16)9-7-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1
    • InChI Key: CDIOLLQJQYMNHY-UHFFFAOYSA-M
    • SMILES: CC1=[N+](C(=CC=C1)C)CC(=O)C2=CC=C(C=C2)F.[Br-]

Computed Properties

  • Exact Mass: 245.12168
  • Monoisotopic Mass: 323.03210g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21Ų

Experimental Properties

  • PSA: 20.31
  • LogP: -0.38310

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd